2-(Dimethylamino)-1-phenyl-1-propanol

Descripción

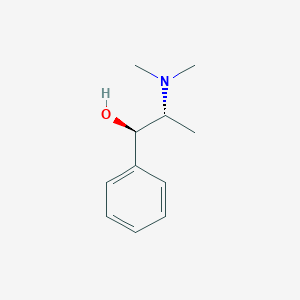

2-(Dimethylamino)-1-phenyl-1-propanol (CAS 5554-64-3) is a chiral secondary alcohol with a dimethylamino group at the C2 position and a phenyl group at the C1 position of the propanol backbone. Its molecular formula is C₁₁H₁₇NO (molecular weight: 179.25 g/mol).

Propiedades

IUPAC Name |

(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016413 | |

| Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14222-20-9 | |

| Record name | (1R,2R)-(-)-N-Methylpseudoephedrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenyl-1-propanol typically involves the reduction of the corresponding ketone using a chiral catalyst. One common method is the asymmetric reduction of 2-(dimethylamino)-1-phenylpropan-1-one using a chiral borane reagent. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired reduction. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Dimethylamino)-1-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

DMAP has been investigated for its potential therapeutic applications:

- Histamine H3 Antagonists : DMAP is utilized as a synthetic intermediate in the preparation of phenoxyphenyl diamine-based histamine H3 antagonists. These compounds have shown promise as serotonin reuptake inhibitors, which could be beneficial in treating conditions such as depression and anxiety disorders .

- Dual Action Norepinephrine and Serotonin Reuptake Inhibitors : Research indicates that DMAP can be used to synthesize indolyl aryl propanamines, which act as dual-action norepinephrine and serotonin reuptake inhibitors. This dual mechanism is particularly valuable for developing antidepressant medications .

Organic Synthesis

DMAP serves as a versatile building block in organic synthesis:

- Synthesis of Amino Alcohols : The compound is involved in the synthesis of various α-N,N-dialkylamino alcohols, which are crucial in creating biologically active compounds . The asymmetric synthesis of these alcohols has been explored using advanced catalytic methods, demonstrating DMAP's role in producing enantiomerically pure compounds .

- Catalytic Applications : DMAP has been employed in catalytic processes such as transfer hydrogenation, where it aids in the reduction of ketones to alcohols under milder conditions. This application is significant in the pharmaceutical industry for synthesizing complex molecules .

Pharmaceutical Intermediates

DMAP is crucial in the pharmaceutical industry for developing various drug candidates:

- Intermediate for Drug Synthesis : The compound acts as an intermediate for synthesizing several pharmaceutical agents, including those targeting neurological disorders. Its ability to form stable intermediates makes it a valuable tool in drug development pipelines .

- Kinetic Resolution : DMAP has been studied for its role in the kinetic resolution of racemic mixtures, allowing for the selective production of one enantiomer over another. This process is essential for producing drugs with specific pharmacological profiles while minimizing side effects .

Case Study 1: Synthesis of Serotonin Reuptake Inhibitors

A study demonstrated the use of DMAP in synthesizing a novel class of serotonin reuptake inhibitors. The research highlighted the compound's effectiveness in facilitating reactions that yield high-purity products suitable for further pharmacological testing.

Case Study 2: Transfer Hydrogenation Process

In another study, DMAP was employed as a catalyst in a transfer hydrogenation process to convert ketones into alcohols. The results showed improved yields and selectivity compared to traditional methods, underscoring its utility in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-1-phenyl-1-propanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Dimethylamino)-1-phenyl-1-propanol, differing in substituent groups, stereochemistry, or biological activity:

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

- Structure: Features a decanoylamino group at C2 and a morpholino group at C3.

- Key Findings :

- Acts as an inhibitor of glucosylceramide synthetase (Ki = 0.7 µM), disrupting glycosphingolipid biosynthesis .

- Synergizes with Taxol and vincristine in neuroblastoma cells, increasing cytotoxicity by 70% via sustained ceramide elevation and reduced drug efflux .

- Stereospecific activity: The D-threo (1S,2R) isomer is the active form, highlighting the importance of stereochemistry in biological efficacy .

2-Benzylamino-2-methyl-1-propanol (CAS 10250-27-8)

- Structure: Contains a benzylamino group at C2 and a methyl group at C2.

- Properties :

3-(Dimethylamino)-1-propanol

- Structure: Simplifies the target compound by lacking the phenyl group and placing the dimethylamino group at C3.

- Properties :

Chloramphenicol Analog: 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1

- Structure : Features a nitro group on the phenyl ring and a dichloroacetamido group at C2.

- Applications: Designed as an antibiotic analog but with distinct functional groups altering bioactivity compared to this compound .

Data Tables: Structural and Functional Comparisons

Key Research Findings and Mechanistic Insights

- PDMP’s decanoylamino and morpholino groups enable interactions with ceramide metabolism pathways, a feature absent in simpler dimethylamino analogs .

Stereochemical Sensitivity :

- Synergistic Effects: PDMP combined with Taxol reduces drug efflux in neuroblastoma cells by modulating P-glycoprotein, a mechanism possibly shared by other dimethylamino-phenyl derivatives .

Actividad Biológica

2-(Dimethylamino)-1-phenyl-1-propanol, commonly referred to as N-Methylephedrine, is a compound with significant biological activity, primarily recognized for its stimulant effects. It is structurally related to ephedrine and has been studied for its pharmacological properties, including its effects on the central nervous system (CNS), cardiovascular system, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_11H_17N_O. It features a dimethylamino group attached to a phenylpropanol backbone, which contributes to its biological activity. The compound exists in multiple stereoisomeric forms, with the (1R,2S) configuration being particularly relevant for its pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Central Nervous System Stimulation

- Mechanism of Action : N-Methylephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and increasing adrenergic activity in the CNS. This results in heightened alertness and energy levels.

- Research Findings : Studies have shown that compounds with similar structures can enhance cognitive function and physical performance. For instance, research indicates that ephedrine derivatives can improve endurance during exercise by increasing metabolic rate and fat oxidation .

2. Cardiovascular Effects

- Impact on Heart Rate and Blood Pressure : N-Methylephedrine has been observed to elevate heart rate and blood pressure due to its vasoconstrictive properties. This effect is mediated through adrenergic receptor activation.

- Clinical Implications : While beneficial in certain contexts (e.g., treatment of hypotension), excessive stimulation can lead to adverse cardiovascular events, highlighting the need for careful dosage management in clinical settings .

3. Potential Therapeutic Applications

- Use in Respiratory Disorders : Similar compounds are utilized in treating asthma and bronchospasm due to their bronchodilator effects. N-Methylephedrine may possess similar properties, but further studies are required to establish its efficacy and safety profile .

- Role in Weight Management : The stimulant effects have led to investigations into its use as an appetite suppressant; however, this application raises concerns regarding dependency and side effects.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cognitive Enhancement in Athletes

A study published in the Journal of Natural Medicine examined the effects of N-Methylephedrine on endurance athletes. Participants who ingested the compound showed a statistically significant increase in performance metrics compared to a placebo group. The findings suggest that N-Methylephedrine may enhance physical performance through increased metabolic activity .

Case Study 2: Cardiovascular Responses

In a clinical trial assessing the cardiovascular impact of sympathomimetics, subjects administered N-Methylephedrine exhibited notable increases in systolic and diastolic blood pressure. This study underscores the importance of monitoring cardiovascular parameters when using this compound therapeutically .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows characteristic peaks: δ 1.2–1.4 ppm (CH from dimethylamino), δ 2.2–2.4 ppm (N(CH)), and δ 7.2–7.5 ppm (aromatic protons).

- FT-IR : Stretching vibrations at 3300–3500 cm (O-H) and 2800–2900 cm (C-H in dimethylamino).

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid for resolving enantiomeric impurities .

In pharmaceutical synthesis (e.g., ephedrine analogues), how can reaction parameters be adjusted to minimize by-products during reductive amination?

Advanced Research Focus

Key parameters include:

- Reducing Agent Selection : Sodium borohydride in ethanol at 0–5°C minimizes over-reduction.

- pH Control : Maintaining pH 6–7 during imine formation prevents decomposition.

- Microwave-Assisted Synthesis : Shortens reaction time (10–15 minutes vs. hours) and improves selectivity by reducing side reactions. Post-reaction, liquid-liquid extraction (ethyl acetate/water) and recrystallization (hexane/ethyl acetate) enhance purity .

What are the recommended storage conditions and degradation pathways for this compound?

Basic Research Focus

Store in amber glass containers under inert gas (argon) at 2–8°C to prevent oxidation. The compound is hygroscopic; exposure to moisture leads to hydrolysis of the dimethylamino group, forming secondary amines. Degradation products can be monitored via GC-MS with a DB-5 column .

How can computational methods (e.g., DFT) predict the compound’s interaction with catalytic systems or biological targets?

Advanced Research Focus

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the molecule’s electrostatic potential surfaces, revealing nucleophilic sites (e.g., hydroxyl oxygen) prone to electrophilic attacks. Molecular docking studies (AutoDock Vina) predict binding affinities to enzymes like monoamine oxidases, guiding structure-activity relationship (SAR) optimizations. Solvent effects (PCM model) improve accuracy in predicting reaction mechanisms .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates.

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite. Toxicity data (LD oral, rat: 500–1000 mg/kg) indicate moderate hazard; emergency procedures require immediate rinsing for eye/skin contact .

How does the compound’s stereochemistry impact its application in asymmetric catalysis or chiral resolution?

Advanced Research Focus

The (R)-enantiomer exhibits higher enantioselectivity in Pd-catalyzed cross-couplings due to favorable π-π interactions. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers. Researchers should employ kinetic resolution (Candida antarctica lipase B) to isolate enantiopure forms, achieving >99% ee. Stereochemical effects on catalytic activity are quantified via enantiomeric excess (ee) using polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.